2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS No.:
Cat. No.: VC17675471
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine -](/images/structure/VC17675471.png)
Specification
Molecular Formula | C10H15N3O |
---|---|
Molecular Weight | 193.25 g/mol |
IUPAC Name | 2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C10H15N3O/c1-14-5-3-10-12-7-8-6-11-4-2-9(8)13-10/h7,11H,2-6H2,1H3 |
Standard InChI Key | PTOHQIYXYWSYLR-UHFFFAOYSA-N |
Canonical SMILES | COCCC1=NC=C2CNCCC2=N1 |
Introduction
Structural Characterization and Nomenclature
Core Bicyclic Framework
2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine features a fused bicyclic system comprising a pyridine ring condensed with a pyrimidine ring at the [4,3-d] position . The numbering of the pyrido[4,3-d]pyrimidine system follows IUPAC conventions, with the pyridine nitrogen at position 1 and the pyrimidine nitrogens at positions 3 and 5 . The "5H,6H,7H,8H" designation indicates partial saturation of the pyridine ring, resulting in a tetrahydropyrido substructure that enhances conformational flexibility compared to fully aromatic analogs .
Methoxyethyl Substituent
The 2-position of the pyrimidine ring is substituted with a 2-methoxyethyl group (-CH2CH2OCH3). This substituent introduces both hydrophilic (ether oxygen) and lipophilic (alkyl chain) characteristics, potentially influencing solubility and membrane permeability . Comparative analysis of structurally related compounds, such as 8-(2-methoxyethyl)-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one, demonstrates that the methoxyethyl group can modulate electronic properties through inductive effects while maintaining steric accessibility for intermolecular interactions .
Table 1: Structural Comparison of Selected Pyrido-Pyrimidine Derivatives
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be conceptualized through disconnection of the methoxyethyl group and the bicyclic core. Key intermediates likely include:
-
Pyrido[4,3-d]pyrimidine scaffold: Constructed via cyclocondensation of appropriately substituted pyridine and pyrimidine precursors.
-
Methoxyethyl introduction: Achieved through nucleophilic substitution or Mitsunobu reactions at the pyrimidine’s 2-position .
Stepwise Synthesis Protocols
While no explicit procedure for this compound is documented, analogous syntheses provide actionable blueprints:
Core Formation
The tert-butyl 2-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate derivative (PubChem CID: 49758029) illustrates a common strategy using tert-butyl carbamate protection during cyclization . A plausible route involves:
-
Cyclocondensation: Reaction of 4-aminopyridine-3-carbaldehyde with a β-keto ester under acidic conditions to form the pyrido-pyrimidine core.
-
Reductive amination: Hydrogenation of the pyridine ring to achieve partial saturation .
Methoxyethyl Functionalization
Physicochemical Properties
Solubility and Partitioning
The methoxyethyl group enhances aqueous solubility compared to non-polar analogs. Estimated logP values (calculated using Crippen’s fragmentation method) suggest moderate lipophilicity (logP ≈ 1.2), balancing membrane permeability and solubility .
Spectroscopic Characteristics
-
NMR: Expected signals include a triplet for the methoxyethyl methylene protons (δ 3.60–3.70 ppm) and a singlet for the methoxy group (δ 3.30 ppm) .
-
Mass Spectrometry: Predicted molecular ion peak at m/z 218.25 (M+H)+ with fragmentation patterns indicative of methoxyethyl loss .
Biological Activity and Mechanism
Hypothesized Targets
Pyrido[4,3-d]pyrimidines are recognized as kinase inhibitors due to their ability to occupy ATP-binding pockets . The methoxyethyl group may confer selectivity for lipid kinases (e.g., PI3K isoforms) through hydrophobic interactions with non-polar binding regions .
Comparative Pharmacodynamics
Structural analogs such as 8-(2-methoxyethyl)-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one exhibit IC50 values <100 nM against tyrosine kinases, suggesting potential nanomolar activity for the target compound .
Applications in Medicinal Chemistry
Lead Optimization
The compound’s balanced logP and hydrogen-bonding capacity position it as a viable scaffold for:
-
Oncology: Targeting aberrant kinase signaling in solid tumors.
-
Infectious Diseases: Interfering with microbial nucleic acid synthesis via pyrimidine mimicry .
Prodrug Development
Esterification of the methoxyethyl group (e.g., tert-butyl carbamate derivatives) could enhance bioavailability, as demonstrated in related pyrido-pyrimidines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume